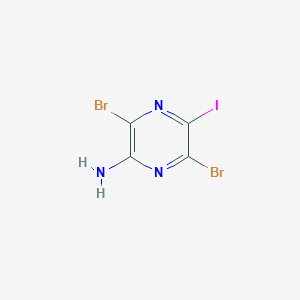
3,6-Dibromo-5-iodopyrazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dibromo-5-iodopyrazin-2-amine is a chemical compound with the molecular formula C4H2Br2IN3 and a molecular weight of 378.79 g/mol . It is a halogenated pyrazine derivative, characterized by the presence of bromine and iodine atoms attached to the pyrazine ring. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and chemical synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-5-iodopyrazin-2-amine typically involves the halogenation of pyrazine derivatives. One common method is the bromination of 5-iodopyrazin-2-amine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and minimize impurities .
化学反応の分析
Types of Reactions
3,6-Dibromo-5-iodopyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
科学的研究の応用
作用機序
The mechanism of action of 3,6-Dibromo-5-iodopyrazin-2-amine is primarily related to its ability to interact with specific molecular targets. The halogen atoms in the compound can form strong interactions with various biological molecules, influencing their activity and function. The exact pathways and targets involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
3,6-Dibromopyrazin-2-amine: Similar structure but lacks the iodine atom.
5-Iodopyrazin-2-amine: Similar structure but lacks the bromine atoms.
3,6-Dichloropyrazin-2-amine: Similar structure but with chlorine atoms instead of bromine and iodine.
Uniqueness
3,6-Dibromo-5-iodopyrazin-2-amine is unique due to the presence of both bromine and iodine atoms on the pyrazine ring. This combination of halogens imparts distinct chemical properties, making it a valuable intermediate in various synthetic and research applications .
特性
分子式 |
C4H2Br2IN3 |
|---|---|
分子量 |
378.79 g/mol |
IUPAC名 |
3,6-dibromo-5-iodopyrazin-2-amine |
InChI |
InChI=1S/C4H2Br2IN3/c5-1-3(7)9-2(6)4(8)10-1/h(H2,8,10) |
InChIキー |
NVXNTPUEIHEMNP-UHFFFAOYSA-N |
正規SMILES |
C1(=C(N=C(C(=N1)Br)I)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


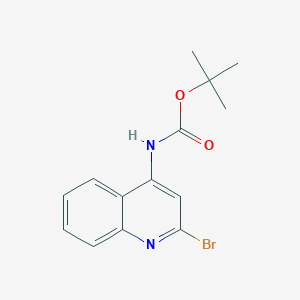

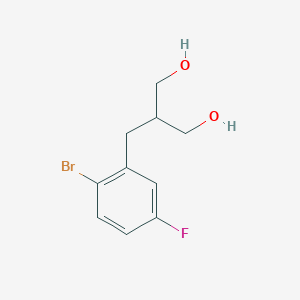

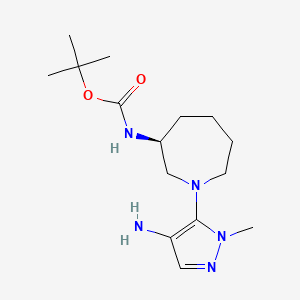
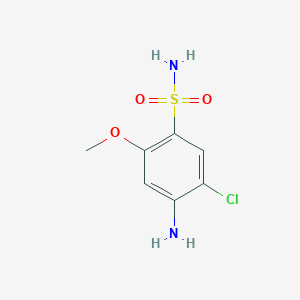
![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B15242932.png)
![4-Bromo-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15242943.png)
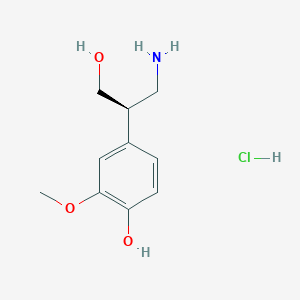
![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15242957.png)


![2-Chloro-N-[4-chloro-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylsulfamoyl)-phenyl]-propionamide](/img/structure/B15242984.png)
![2-[(4-Aminocyclohexyl)oxy]benzonitrile](/img/structure/B15242987.png)
